molecular formula C29H31N3O3 B4984508 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4984508
M. Wt: 469.6 g/mol
InChI Key: VAWQIGWHSURRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as DPP-4 inhibitors, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This results in increased insulin secretion and decreased glucagon secretion, leading to improved glucose control.

Mechanism of Action

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in lower blood glucose levels. By inhibiting 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors prolong the activity of these hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
In addition to their effects on glucose control, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have been shown to have other beneficial effects on the body. For example, they have been shown to improve endothelial function, reduce inflammation, and improve lipid metabolism. These effects may contribute to the reduced risk of cardiovascular events seen in clinical trials.

Advantages and Limitations for Lab Experiments

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have several advantages for use in laboratory experiments. They are relatively easy to administer and have a low risk of side effects. However, their effects may be influenced by factors such as diet and exercise, making it important to control for these variables in experimental design.

Future Directions

There are several areas of future research for 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors. One area of interest is their potential use in the treatment of other conditions, such as non-alcoholic fatty liver disease and Alzheimer's disease. Additionally, there is ongoing research into the optimal dosing and timing of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors, as well as their effects on long-term outcomes such as cardiovascular disease and mortality.
In conclusion, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the degradation of incretin hormones, leading to improved glucose control and other beneficial effects on the body. Ongoing research is exploring their potential use in other conditions and optimizing their dosing and timing for optimal outcomes.

Synthesis Methods

The synthesis of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors involves several steps, including the preparation of the pyrrolidine ring, the introduction of the piperazine moiety, and the addition of the phenyl and ethoxy groups. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their ability to improve glycemic control and reduce the risk of cardiovascular events. In addition, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them a favorable option for many patients.

properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-2-35-25-15-9-14-24(20-25)32-27(33)21-26(29(32)34)30-16-18-31(19-17-30)28(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,20,26,28H,2,16-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWQIGWHSURRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

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